

Introduction: The Evolution of Contact Materials in CMOS Technology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Titanium disilicide*

Cat. No.: *B078298*

[Get Quote](#)

In the fabrication of complementary metal-oxide-semiconductor (CMOS) devices, low-resistance contacts to the source, drain, and gate regions are critical for achieving high performance. Metal silicides have been extensively used for this purpose through a process known as self-aligned silicidation (salicide).^[1] Over the years, as device dimensions have scaled down, the choice of silicide material has evolved to meet increasingly stringent requirements. Titanium silicide ($TiSi_2$) was a dominant material for several technology generations, but was eventually replaced by cobalt silicide ($CoSi_2$), and subsequently nickel silicide ($NiSi$), to overcome key limitations.^[1] This guide provides a detailed comparison of the material properties and performance metrics of these key silicides.

Quantitative Comparison of Key Silicide Properties

The selection of a contact material is a multi-faceted decision involving trade-offs between electrical performance, thermal stability, and process compatibility. The following table summarizes the key quantitative properties of $TiSi_2$, $CoSi_2$, and $NiSi$.

Property	Titanium Silicide (TiSi ₂)	Cobalt Silicide (CoSi ₂)	Nickel Silicide (NiSi)
Low-Resistivity Phase	C54	CoSi ₂	NiSi
Resistivity (μΩ·cm)	12 - 24[2]	10 - 25[2][3]	14 - 20[1][4]
Formation Temp. (°C)	~650 - 900 (for C54 phase)[2][4]	600 - 800[4]	400 - 600[4]
Thermal Stability (°C)	~900[2][4]	~950[4]	~600 - 650[1][4]
Si Consumption	High (1 nm Ti consumes ~2.27 nm Si)[2][4]	Very High (1 nm Co consumes ~3.64 nm Si)[4]	Low (1 nm Ni consumes ~1.83 nm Si)[1][4]
Mechanical Stress (dyne/cm ²)	(2 - 2.25) x 10 ¹⁰ (High) [2]	(8 - 10) x 10 ⁹ (Moderate)[2]	Low[5]
Primary Advantage	Low resistivity and good thermal stability. [1]	No linewidth-dependent resistivity; good thermal stability. [1]	Low resistivity, low Si consumption, low formation temperature.[1]
Primary Disadvantage	Incomplete C54 phase transformation on narrow lines (<0.2 μm).[1][5]	High Si consumption, potential for junction leakage/spiking.[1][5]	Poor thermal stability; transforms to high-resistivity NiSi ₂ above ~700°C.[1][5][6]

Detailed Experimental Protocols

Accurate benchmarking of contact materials relies on standardized and precise measurement techniques. Below are the detailed methodologies for key experiments.

Sheet Resistance Measurement

The sheet resistance (Rs) of the silicide film is a primary indicator of its electrical quality.

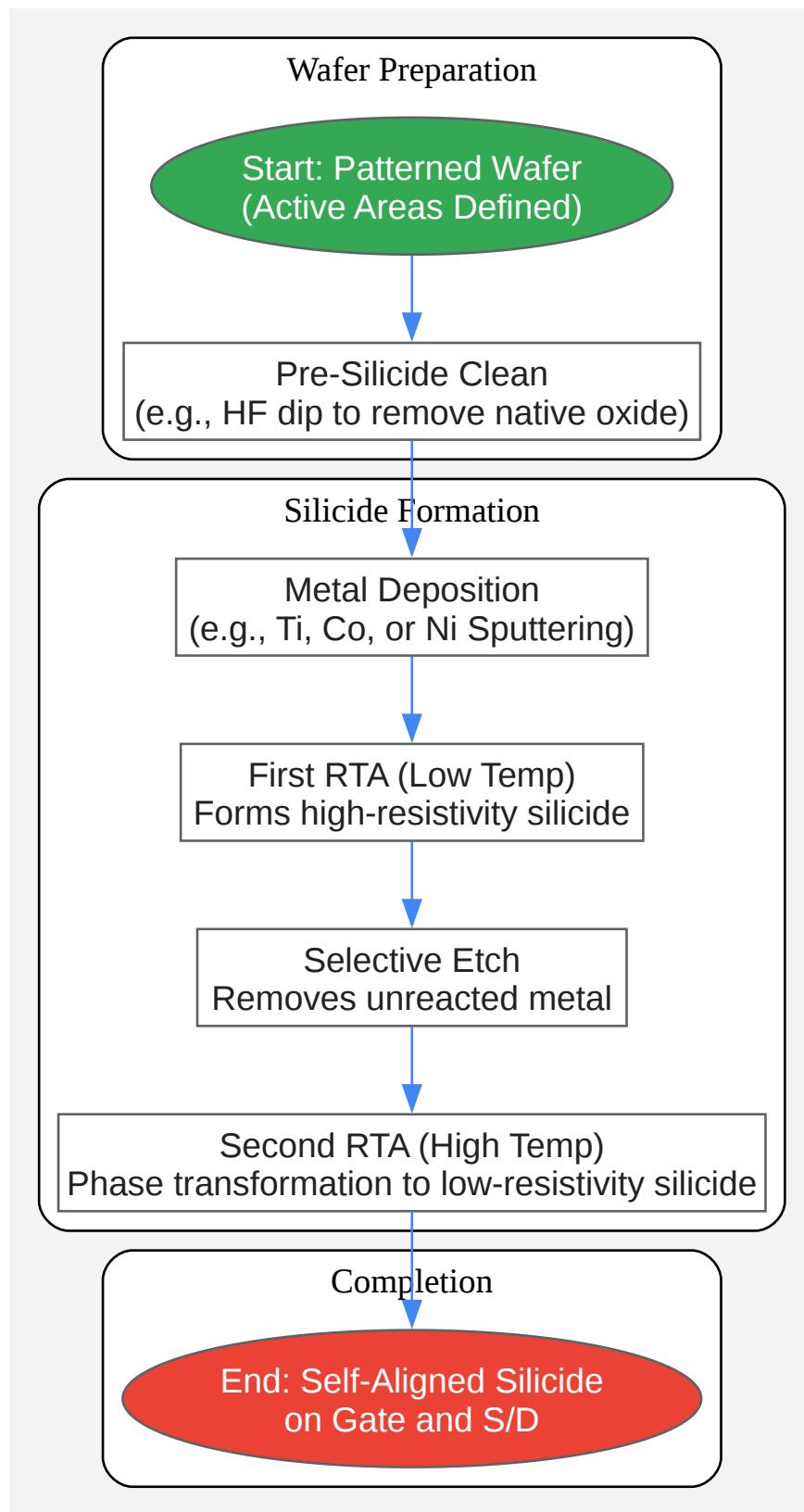
- Technique: Four-Point Probe Method.
- Protocol:

- A four-point probe head with four equally spaced, co-linear tungsten carbide needles is brought into contact with the surface of the silicided wafer.
- A constant DC current (I) is forced to flow between the two outer probes.
- The voltage potential (V) is measured between the two inner probes.
- The sheet resistance is calculated using the formula: $Rs = (\pi / \ln(2)) * (V / I) \approx 4.532 * (V / I)$
- Measurements are typically taken at multiple points across the wafer to assess uniformity. This non-destructive method is standard for characterizing thin film conductivity.

Contact Resistance Measurement

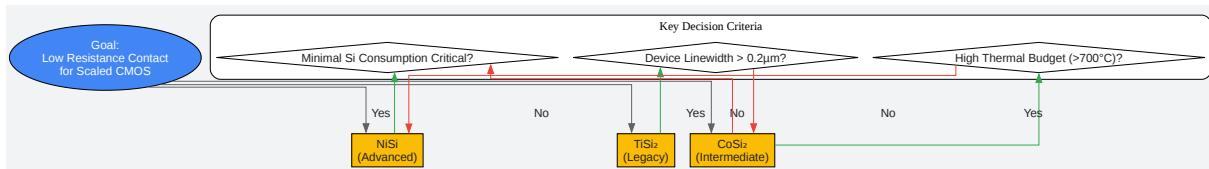
Contact resistivity (ρ_c) quantifies the resistance at the interface between the silicide and the doped silicon, a critical parameter for device performance.

- Technique: Transmission Line Model (TLM).
- Protocol:
 - A specific test pattern is fabricated, consisting of a series of rectangular silicide contacts of fixed width (W) and length (l) placed on a doped semiconductor region (the "transmission line"). The spacing (d) between the contacts is varied.
 - The total resistance (RT) is measured between pairs of adjacent contacts.
 - A plot of total resistance (RT) versus the spacing (d) is generated. The data should form a straight line.
 - The y-intercept of this line is equal to 2 times the contact resistance (R_c).
 - The specific contact resistivity (ρ_c) is then extracted from R_c using the relationship derived from the TLM theory, which accounts for the current transfer length.


Thermal Stability Assessment

This experiment determines the temperature at which a silicide film begins to degrade, either through agglomeration or phase transformation to a higher-resistivity phase.

- Technique: Isochronal Annealing and Sheet Resistance Monitoring.
- Protocol:
 - A set of identical wafer samples with the formed silicide are prepared.
 - Each sample is annealed in an inert atmosphere (e.g., N₂) for a fixed duration (e.g., 30-60 seconds) at a different temperature using a Rapid Thermal Annealing (RTA) system. The temperature range should span from the formation temperature to well above the expected degradation point (e.g., 500°C to 1000°C).
 - After annealing, the sheet resistance of each sample is measured at room temperature using the four-point probe method.
 - The sheet resistance is plotted as a function of annealing temperature. The temperature at which the sheet resistance begins to increase sharply indicates the limit of the material's thermal stability.[7]
 - Techniques like X-Ray Diffraction (XRD) and Atomic Force Microscopy (AFM) can be used on the annealed samples to correlate the resistance increase with specific phase changes (e.g., NiSi to NiSi₂) or morphological degradation like agglomeration.[3][7]


Visualization of Workflows and Relationships

Diagrams are provided to illustrate key processes and material trade-offs.

[Click to download full resolution via product page](#)

Standard workflow for the Self-Aligned Silicide (Salicide) process.

[Click to download full resolution via product page](#)

Decision logic for selecting a silicide based on process and device requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formation of Silicides and Germanides | Queen's Advanced MicroEngineering Centre [qub.ac.uk]
- 2. C49-C54 Titanium Disilicide (TiSi₂) [globalsino.com]
- 3. researchgate.net [researchgate.net]
- 4. web.stanford.edu [web.stanford.edu]
- 5. davidpublisher.com [davidpublisher.com]
- 6. ijnnonline.net [ijnnonline.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Evolution of Contact Materials in CMOS Technology]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078298#benchmarking-tisi-against-other-contact-materials>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com